molecular formula C11H23ClN2O3 B2893200 (2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride CAS No. 2253619-76-8

(2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride

Cat. No. B2893200
CAS RN: 2253619-76-8
M. Wt: 266.77
InChI Key: VSHXDBJIFKDSNL-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by decarboxylation. The alpha-halo acid can be synthesized by the reaction of an alpha amino acid with a mixture of hypochlorous acid and hydrochloric acid .


Molecular Structure Analysis

Amino acids have a central carbon atom, known as the alpha carbon, connected to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a unique side chain (R group). The side chain varies between different amino acids and determines their characteristics and function .


Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, which involves the reaction of the carboxyl group of one amino acid with the amino group of another, releasing a molecule of water .


Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on the nature of their side chains. These properties can include hydrophobicity, size, and the presence of certain functional groups .

Scientific Research Applications

Applications in Synthesis and Chemical Analysis

  • Stereoselective Synthesis and Resolution : The compound has been involved in the synthesis and resolution of L-2-amino-5-arylpentanoic acids, indicating its utility in producing specific amino acids necessary for further chemical and pharmacological research (Shimohigashi, Lee, & Izumiya, 1976).
  • Enzymatic and Chemical Transformation : Research has shown its potential in enzymatic and chemical transformation processes, aiding in the development of new methodologies for creating biologically active molecules with high stereoselectivity (Bakke, Ohta, Kazmaier, & Sugai, 1999).
  • Structural Characterization : The compound's involvement in the X-ray structure determination underscores its importance in the analysis and confirmation of molecular structures, which is critical in the development of new pharmaceuticals (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
  • Synthesis of Gamma-Fluorinated Alpha-Amino Acids : Demonstrates its utility in the synthesis of fluorinated amino acids, showcasing its role in creating compounds with potential pharmacological properties (Laue, Kröger, Wegelius, & Haufe, 2000).

Broader Scientific Implications

  • Anticancer Research : The synthesis and characterization of organotin(IV) complexes indicate potential applications in anticancer research, highlighting the compound's role in developing new therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).
  • Biocatalysis and Enzyme Research : Studies involving the action of L-aminoacylase and L-amino acid oxidase on stereoisomers of amino acids illustrate the compound's relevance in enzymatic research and biocatalysis, contributing to our understanding of enzyme specificity and reaction mechanisms (Bakke, Ohta, Kazmaier, & Sugai, 1999).

Mechanism of Action

In the human body, amino acids are critical for protein synthesis. They also serve as precursors for the synthesis of molecules used in signaling, immune responses, and other physiological phenomena .

Future Directions

Research into amino acids continues to reveal their potential in various fields, including medicine, nutrition, and biochemistry. Future studies may focus on exploring novel synthetic methods, understanding the role of amino acids in disease, and developing therapeutic strategies based on amino acid metabolism .

properties

IUPAC Name

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHXDBJIFKDSNL-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.